Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Analytical Methodologies for (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Analytical Methodologies for (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
Executive Summary
The transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich aliphatic ring systems represents a paradigm shift in modern drug discovery. This strategy, widely recognized as increasing the fraction of sp3 carbons (Fsp3), significantly enhances the aqueous solubility, metabolic stability, and target specificity of active pharmaceutical ingredients (APIs) ().
At the forefront of this architectural shift is (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid , a highly versatile, bifunctional chiral building block. Featuring a rigid cyclopentane core adorned with a carboxylic acid (-COOH) and a primary carboxamide (-CONH2), this molecule serves as a critical intermediate for peptidomimetics, targeted protein degraders (PROTACs), and novel antiviral agents. This whitepaper provides an in-depth technical analysis of its structural properties and establishes field-proven, self-validating analytical methodologies for its characterization.
Structural & Stereochemical Architecture
The intrinsic value of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid lies in its precise stereochemistry. The (1S,3R) absolute configuration dictates a cis spatial relationship between the C1 carboxylic acid and the C3 carboxamide.
While planar projections depict both substituents projecting to the same face of the ring, the cyclopentane core rapidly interconverts between envelope and half-chair conformations. The cis-1,3-disubstitution pattern strongly drives the equilibrium toward a conformation where both bulky groups occupy pseudo-equatorial positions. This minimizes transannular 1,3-diaxial steric strain, locking the molecule into a predictable 3D vector space that is highly desirable for structure-based drug design.
Analytical workflow for the structural and stereochemical validation of the (1S,3R) isomer.
Physicochemical Properties
Understanding the physicochemical profile is critical for downstream synthetic utility, particularly when predicting solubility during amide coupling reactions or estimating the pharmacokinetic impact of incorporating this scaffold into a larger API.
| Property | Value | Method / Remarks |
| Molecular Formula | C7H11NO3 | - |
| Molecular Weight | 157.17 g/mol | - |
| Exact Mass | 157.0739 Da | High-Resolution Mass Spectrometry (HRMS) |
| Topological Polar Surface Area | 80.4 Ų | Calculated sum of -COOH and -CONH2 contributions |
| Predicted LogP | -0.24 | Negative value indicates high aqueous solubility |
| pKa (Carboxylic Acid) | ~4.6 | Potentiometric titration |
| Hydrogen Bond Donors | 3 | 1 from -OH, 2 from -NH2 |
| Hydrogen Bond Acceptors | 4 | Sum of N and O atoms (Lipinski standard) |
| Stereochemical Configuration | (1S,3R) | cis-1,3-disubstitution |
Analytical Characterization Protocols
To ensure scientific integrity and batch-to-batch reproducibility, analytical methods must go beyond simple identification. The following protocols are designed as self-validating systems , adhering to stringent industry guidelines ().
Protocol A: Diastereomeric Profiling via 2D NOESY NMR
While 1D NMR confirms structural connectivity, it is fundamentally insufficient for the definitive stereochemical assignment of flexible aliphatic rings. We mandate the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the cis relationship ().
-
Causality & Logic: If the -COOH and -CONH2 substituents are cis (e.g., both projecting "up"), the respective protons attached to C1 and C3 must also be cis (both projecting "down"). Because these protons reside on the same face of the cyclopentane ring, they are spatially proximate (< 3.0 Å). This proximity generates a strong, diagnostic NOE cross-peak. If the molecule were the trans diastereomer, the C1-H and C3-H distance would exceed 3.5 Å, resulting in the absence of this cross-peak.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 . DMSO is chosen over CDCl3 to disrupt intermolecular hydrogen bonding, preventing aggregation-induced line broadening.
-
Acquisition: Acquire a 2D NOESY spectrum at 298 K using a mixing time of 400-500 ms (optimized for small molecules with MW < 500).
-
Self-Validation Step: Verify the presence of expected sequential NOEs (e.g., between adjacent CH2 protons) to confirm the mixing time was sufficient before analyzing the critical C1-H / C3-H cross-peak.
-
Data Processing: Phase and baseline correct in both dimensions. A positive cross-peak between the C1 methine proton (~2.6 ppm) and the C3 methine proton (~2.4 ppm) confirms the cis diastereomer.
-
Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC
Quantifying the (1S,3R) enantiomer against its (1R,3S) mirror image requires specialized chromatographic conditions.
-
Causality & Logic: A frequent pitfall in the chiral resolution of aliphatic acids is severe peak tailing due to secondary ionic interactions with the stationary phase. To counteract this, we utilize a normal-phase system on an immobilized polysaccharide column with the strategic addition of 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the C1 carboxylate (pKa ~4.6), keeping it fully protonated. This guarantees sharp peak shapes and maximizes the stereoselective hydrogen-bonding interactions required for chiral discrimination ().
-
Step-by-Step Methodology:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). Degas thoroughly.
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV detection at 210 nm (due to the lack of strong chromophores, low-wavelength detection is mandatory).
-
Self-Validation Step (System Suitability): Inject a racemic standard of the cis-isomer. The system is only validated if the resolution ( Rs ) between the (1S,3R) and (1R,3S) peaks is ≥ 1.5.
-
Sample Analysis: Inject 10 µL of the sample (1 mg/mL in mobile phase). Integrate peak areas to calculate % ee.
-
Protocol C: Thermal Profiling via Differential Scanning Calorimetry (DSC)
Relying solely on optical melting point apparatuses introduces unacceptable operator bias. We employ DSC to obtain a quantitative thermodynamic profile.
-
Causality & Logic: The onset temperature of the endothermic melting peak correlates directly with crystalline purity. Furthermore, secondary endotherms or exotherms prior to the main melting event serve as early warning signs for the presence of amorphous domains, residual solvents, or metastable polymorphs—critical data before scaling up synthetic workflows.
-
Step-by-Step Methodology:
-
Preparation: Accurately weigh 2-3 mg of the compound into an aluminum standard pan and crimp with a pin-holed lid to allow for off-gassing.
-
Thermal Cycle: Equilibrate at 25 °C. Ramp at 10 °C/min to 250 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Self-Validation Step: Run an empty matched aluminum pan as a baseline blank. Subtract the blank thermogram from the sample thermogram.
-
Analysis: Determine the extrapolated onset temperature ( Tonset ) of the primary endotherm. A sharp, singular endotherm indicates high phase purity.
-
Synthetic Utility & Drug Development Applications
In practical application, the (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid scaffold is predominantly utilized in amide coupling workflows .
The C1 carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds with complex amine-bearing intermediates. During these reactions, the C3 carboxamide remains largely unreactive under standard basic conditions (e.g., DIPEA in DMF), serving as a built-in, highly polar hydrogen-bond donor/acceptor motif. When the final API binds to its biological target, this carboxamide frequently engages in critical interactions with the target protein's backbone, while the rigid cyclopentane core ensures the optimal trajectory of the attached pharmacophores.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
-
International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. URL:[Link]
